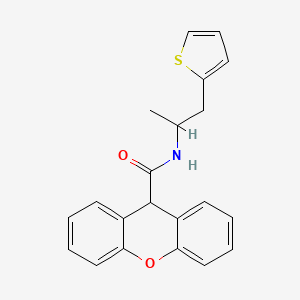

N-(1-(噻吩-2-基)丙烷-2-基)-9H-呫吨-9-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

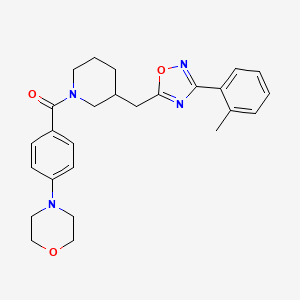

Methiopropamine (MPA) is an organic compound structurally related to methamphetamine. The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position . It has limited popularity as a recreational stimulant .

Synthesis Analysis

There is a four-step synthesis of methiopropamine. It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Molecular Structure Analysis

The molecular structure of a similar compound, Methiopropamine, has a molar mass of 155.26 g·mol −1 .Chemical Reactions Analysis

Methiopropamine metabolism is somewhat similar to methamphetamine. Hydroxylation, demethylation, and deamination are in common. Formation of thiophene S-oxide is different, as is the end product which will probably be (substituted) thiophene-2-carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Methiopropamine, include a molar mass of 155.26 g·mol −1 .科学研究应用

抗菌活性

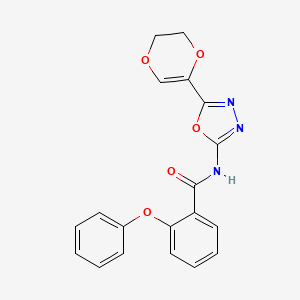

N-(1-(噻吩-2-基)丙烷-2-基)-9H-呫吨-9-甲酰胺及其相关化合物表现出有希望的抗菌特性。Cakmak 等人 (2022) 的一项研究重点关注类似化合物 N-(噻吩-2-基甲基)噻吩-2-甲酰胺的合成和表征,揭示了其对各种微生物的有效抗菌活性。这表明在开发新的抗菌剂方面具有潜在应用 (Cakmak 等人,2022)。

癌症治疗的分子对接研究

分子对接研究已被用来探索这些化合物在癌症治疗中的潜力。Cakmak 等人 (2022) 的相同研究包括分子对接计算,以了解 N-(噻吩-2-基甲基)噻吩-2-甲酰胺与肺癌蛋白的结合性质,为未来的癌症研究指明了方向 (Cakmak 等人,2022)。

材料科学和聚合物开发

在材料科学领域,这些化合物已被探索用于开发具有独特性能的新材料。郭等人 (2015) 合成了含有呫吨单元的新型聚酰胺,其在极性溶剂中表现出高热稳定性和溶解性。此类材料可在电子和先进制造领域得到应用 (郭等人,2015)。

DNA 结合用于基因传递

在生物技术领域,Carreon 等人 (2014) 对聚噻吩衍生物的研究表明其具有结合 DNA 和形成聚复合物的能力,表明其在基因传递应用中的用途。这突出了这些化合物在治疗诊断应用和基因治疗中的潜力 (Carreon 等人,2014)。

电化学和电致变色特性

这些化合物的电化学和电致变色特性也在研究中。胡等人 (2013) 研究了新型的供体-受体型单体,其表现出良好的电化学活性,可用于开发新的光电器件 (胡等人,2013)。

作用机制

Target of Action

The compound N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide is structurally related to methamphetamine . The primary targets of this compound are the norepinephrine and dopamine transporters , where it functions as a norepinephrine-dopamine reuptake inhibitor . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.

Mode of Action

The compound interacts with its targets by binding to the norepinephrine and dopamine transporters, inhibiting the reuptake of these neurotransmitters . This results in an increased concentration of norepinephrine and dopamine in the synaptic cleft, leading to prolonged neurotransmitter action on post-synaptic receptors .

Biochemical Pathways

The compound affects the norepinephrine and dopamine neurotransmitter systems. By inhibiting the reuptake of these neurotransmitters, it enhances the signaling in these pathways . The downstream effects include increased alertness, arousal, and other cognitive functions associated with norepinephrine and dopamine.

Pharmacokinetics

The compound’s metabolism is somewhat similar to methamphetamine . It undergoes hydroxylation, demethylation, and deamination . The end product is likely to be a substituted thiophene-2-carboxylic acid, which is then excreted in urine

Result of Action

The molecular and cellular effects of the compound’s action are primarily due to the increased concentration of norepinephrine and dopamine in the synaptic cleft . This can lead to enhanced neuronal signaling and changes in various cognitive and physiological functions. The compound also has the potential for significant acute toxicity, with possible cardiovascular, gastrointestinal, and psychotic symptoms .

安全和危害

属性

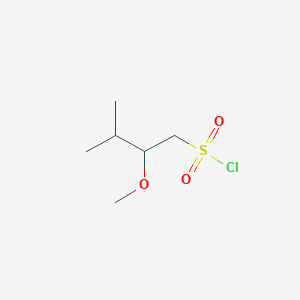

IUPAC Name |

N-(1-thiophen-2-ylpropan-2-yl)-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2S/c1-14(13-15-7-6-12-25-15)22-21(23)20-16-8-2-4-10-18(16)24-19-11-5-3-9-17(19)20/h2-12,14,20H,13H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXRLADSMLZCOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)methanesulfonamide](/img/structure/B2391583.png)

![N-(4-chlorophenethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2391586.png)

![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2391587.png)

![6-Isopropyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2391592.png)

![2,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2391605.png)